![molecular formula C18H22N4O2 B2660523 5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034378-63-5](/img/structure/B2660523.png)
5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Description
“5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a compound with the molecular formula C16H25N3O3 . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound is of immense importance because of its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of “5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” includes a cyclopropyl group, a piperidin-4-yl group, a pyridin-3-yl group, and an isoxazole-3-carboxamide group . The exact mass of the compound is 307.18959167 g/mol .
Physical And Chemical Properties Analysis
The compound “5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” has a molecular weight of 307.39 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . The topological polar surface area of the compound is 67.6 Ų .
Future Directions
The future directions for “5-cyclopropyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” could involve further exploration of its biological activities and therapeutic potential. Given the wide range of activities exhibited by isoxazole derivatives, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
5-cyclopropyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(16-10-17(24-21-16)14-3-4-14)20-11-13-5-8-22(9-6-13)15-2-1-7-19-12-15/h1-2,7,10,12-14H,3-6,8-9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXPOOKURSMEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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